3-(Oxolan-3-yl)azepane

Beschreibung

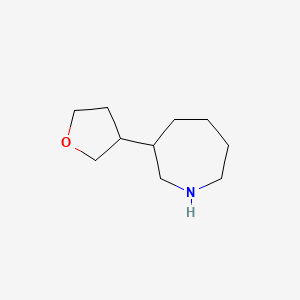

3-(Oxolan-3-yl)azepane (CAS: 1565504-39-3) is a bicyclic organic compound featuring a seven-membered azepane ring fused to a five-membered oxolane (tetrahydrofuran) ring at the 3-position (Figure 1). Its molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.26 g/mol. The compound’s structure is defined by the SMILES string N1CCCCC(C2CCOC2)C1 and InChIKey DMDIUHSDJYBJFE-UHFFFAOYSA-N .

The azepane ring contributes conformational flexibility, while the oxolane moiety introduces an oxygen atom that may influence electronic and steric properties. This combination makes the compound a candidate for pharmaceutical and materials science research, particularly in contexts where balanced lipophilicity and hydrogen-bonding capacity are critical.

Eigenschaften

IUPAC Name |

3-(oxolan-3-yl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-5-11-7-9(3-1)10-4-6-12-8-10/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDIUHSDJYBJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(Oxolan-3-yl)azepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of azepane derivatives with tetrahydrofuran derivatives in the presence of a suitable catalyst can yield this compound . Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity. These conditions may include specific temperatures, pressures, and the use of solvents or catalysts to facilitate the reaction.

Analyse Chemischer Reaktionen

3-(Oxolan-3-yl)azepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the azepane ring can be substituted with different functional groups.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(Oxolan-3-yl)azepane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Oxolan-3-yl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Morpholine and Pyrrolidine Derivatives

Key Comparisons :

- Morpholine Analogs : Morpholine (a six-membered ring with one oxygen atom) derivatives, such as 4-(pyridin-3-yl)morpholine, exhibit reduced inhibitory activity compared to azepane analogs. Evidence suggests that morpholine’s polar oxygen occupies a lipophilic region, destabilizing interactions in enzyme-binding pockets . For example, morpholine-containing compounds showed significantly lower IC₅₀ values than azepane derivatives in certain inhibitory assays, despite similar synthetic routes .

- Pyrrolidine Analogs : Pyrrolidine (five-membered saturated ring) derivatives, such as 1-(pyridin-3-yl)azepane, demonstrate equipotent activity to azepane analogs in some cases. This suggests that smaller rings may compensate for reduced lipophilicity through improved binding geometry .

Heterocyclic Substituent Effects

Oxolane vs. Oxane :

- 3-(Oxan-4-yl)azepane (CAS: 1547080-97-6), a structural analog with a six-membered oxane (tetrahydropyran) ring, differs in ring size and oxygen position. The larger oxane ring may enhance steric bulk and alter solubility compared to the five-membered oxolane in 3-(Oxolan-3-yl)azepane.

Pyridine-Substituted Derivatives :

Bioactive Azepane Isomers

Cannabimimetic Compounds :

- The azepane isomer of AM-1220, a synthetic cannabinoid, demonstrates how azepane’s seven-membered ring can confer unique biological activity compared to piperidine analogs. Isomeric differentiation via GC/IR and NMR is critical, as azepane-containing compounds may exhibit altered receptor-binding profiles or metabolic stability .

Table 1: Comparative Analysis of this compound and Analogs

Mechanistic Insights

- Lipophilicity vs. Activity: While azepane’s lipophilicity is generally favorable for membrane permeability, notes that IC₅₀ differences between azepane and morpholine analogs cannot be fully explained by lipophilicity alone. Conformational flexibility and electronic effects (e.g., oxygen placement) likely play synergistic roles .

- Analytical Challenges: Azepane isomers, such as those in synthetic cannabinoids, require advanced techniques (HR-MS, NMR) for differentiation, underscoring the importance of structural characterization in pharmacological studies .

Biologische Aktivität

Overview

3-(Oxolan-3-yl)azepane, with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol, is a compound that has garnered interest in various fields of biological research. Its potential applications range from medicinal chemistry to enzyme inhibition, making it a subject of significant scientific inquiry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological effects. The compound's mechanism involves binding to these targets, which may influence cellular processes and contribute to its therapeutic potential.

Enzyme Inhibition

Research indicates that derivatives of azepane compounds, including this compound, have been evaluated for their inhibitory effects on protein kinases, specifically protein kinase B (PKB-alpha) and protein kinase A (PKA). For instance, studies have shown that certain azepane derivatives exhibit potent inhibitory activity against these kinases, suggesting that this compound may share similar properties .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | PKB-alpha | TBD |

| Azepane derivative 1 | PKB-alpha | 5 |

| Azepane derivative 2 | PKA | TBD |

Cytotoxicity

In cancer research, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies involving related azepane structures have reported high cytotoxicity against MCF-7 breast cancer cells, indicating a potential role for this compound in anticancer therapies .

Case Studies

- Inhibition of Protein Kinases : A study focusing on the optimization of azepane derivatives highlighted the synthesis and evaluation of several compounds for their ability to inhibit PKB-alpha and PKA. The findings suggested that modifications in the azepane structure could enhance inhibitory potency and plasma stability .

- Cytotoxic Effects on Cancer Cells : Another investigation into azepane-related compounds demonstrated that specific structural modifications led to increased cytotoxicity against MCF-7 cells compared to standard treatments like Tamoxifen. This study emphasizes the importance of structural diversity in enhancing biological activity .

This compound can undergo various chemical reactions including oxidation, reduction, substitution, and hydrolysis. These reactions are essential for its synthesis and potential modification for enhanced biological activity.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using potassium permanganate or chromium trioxide. |

| Reduction | Reduction can occur using hydrogen gas with a palladium catalyst. |

| Substitution | Nucleophilic substitutions can modify the azepane ring with various functional groups. |

| Hydrolysis | Can be hydrolyzed under acidic or basic conditions to yield different products. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.